N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
Description
The compound N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide features a hybrid heterocyclic scaffold combining 1,2,4-triazole and 1,3,4-thiadiazole moieties. Key structural elements include:
- A 4-(2-methoxyphenyl)-substituted 1,2,4-triazole core.
- A sulfanyl bridge linking the triazole to a carbamoylmethyl group on a 5-methyl-1,3,4-thiadiazole ring.
- A phenoxyacetamide side chain.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O4S2/c1-15-26-28-22(36-15)25-21(32)14-35-23-29-27-19(30(23)17-10-6-7-11-18(17)33-2)12-24-20(31)13-34-16-8-4-3-5-9-16/h3-11H,12-14H2,1-2H3,(H,24,31)(H,25,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRELTMBMZQXPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-amine with appropriate reagents under controlled conditions.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving the thiadiazole derivative and other reactants.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is introduced in the final step through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that derivatives of thiadiazole and triazole structures often exhibit potent antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Studies have shown that compounds containing the thiadiazole moiety can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. In particular, derivatives with specific substitutions have been noted for their enhanced activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for antifungal properties against species like Aspergillus niger. The presence of the 1,3,4-thiadiazole ring is crucial for this activity, often leading to lower minimum inhibitory concentrations compared to standard antifungal agents .
Cancer Treatment Potential
N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide has shown promise in cancer research:
- Inhibition of Cancer Cell Lines : The compound has been tested against various cancer cell lines, including breast cancer (MDA-MB-231). Results indicated that it exhibits cytotoxic effects with IC50 values lower than those of established chemotherapeutic agents like cisplatin . This suggests a potential role in developing new anticancer therapies.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Thiadiazole Ring | Enhances antimicrobial and anticancer properties |
| Triazole Ring | Important for enzyme inhibition and biological activity |
| Methoxy Group | Modulates lipophilicity and solubility |
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested against Xanthomonas oryzae and Fusarium graminearum, showing promising results with inhibition rates exceeding those of commercial antibiotics .
- Cancer Cell Line Testing : In vitro studies indicated that certain derivatives exhibited more potent cytotoxicity against breast cancer cell lines compared to traditional treatments .
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved could include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents and pharmacological profiles of the target compound with analogs from literature:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target’s 2-methoxyphenyl group (electron-donating) may enhance solubility compared to fluorophenyl or trifluoromethylphenyl analogs, which are more lipophilic .
- Thiadiazole Modifications : The carbamoylmethyl group on the thiadiazole ring in the target compound could improve hydrogen bonding with biological targets relative to simple methylsulfanyl groups in analogs .
Pharmacological Activity
- Anticancer Potential: Analogous compounds with triazole-thiadiazole scaffolds, such as 2-(2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazono)-N′-phenylpropane hydrazonoyl chlorides, exhibit IC₅₀ values of 1.61–1.98 µg/mL against HepG-2 cells . The target compound’s carbamoyl and phenoxy groups may enhance potency by stabilizing interactions with kinase domains.
- Antimicrobial Activity : Compounds like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-(4-methoxybenzylsulfanyl)-thiadiazol-2-yl)sulfanyl]acetamide show broad-spectrum activity, suggesting the target’s thiadiazole-triazole core could be repurposed for bacterial targets.
Spectroscopic and Analytical Data
- IR Spectroscopy : The target’s IR spectrum would show νC=O at ~1660–1680 cm⁻¹ (acetamide), νC=S at ~1240–1255 cm⁻¹ (thiadiazole-thione tautomer), and absence of νS-H (~2500 cm⁻¹), confirming the thione form .
- Mass Spectrometry : Molecular networking (cosine score >0.8) would cluster the target with 4-(4-X-phenylsulfonyl)phenyl-1,2,4-triazoles , aiding dereplication.
Biological Activity
N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that incorporates multiple heterocyclic moieties, including triazole and thiadiazole. The biological activity of this compound is of significant interest due to its potential pharmacological applications. This article explores its biological activities, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the triazole moiety enhances its potential as a therapeutic agent. The methoxyphenyl and phenoxyacetamide substituents contribute to its lipophilicity and overall reactivity.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that compounds with the thiadiazole moiety displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Specific derivatives containing the 1,3,4-thiadiazole scaffold have been reported to possess Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is also noteworthy:
- Compounds incorporating the thiadiazole structure have been evaluated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives showed higher inhibitory activities against the MDA-MB-231 breast cancer cell line compared to cisplatin controls .
Anticonvulsant Activity
The anticonvulsant properties of compounds related to thiadiazole have been explored extensively:
- A study indicated that specific derivatives exhibited protective effects in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, a derivative showed an effective dose (ED50) of 126.8 mg/kg with a therapeutic index of 7.3 .
Case Study 1: Antimicrobial Evaluation
A series of new 1,3,4-thiadiazole derivatives were synthesized and tested for antimicrobial activity against various pathogens:
- Results indicated significant inhibition rates against Xanthomonas oryzae at concentrations as low as 100 µg/mL.
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound A | X. oryzae pv. oryzae | 56% |
| Commercial Bactericide | Thiodiazolecopper | N/A |
Case Study 2: Anticancer Screening
A comprehensive evaluation of anticancer activity was performed on several synthesized compounds:
- Findings revealed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutic agents.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?
The synthesis involves multi-step reactions, including:
- Condensation : Reacting 4-(2-methoxyphenyl)-4H-1,2,4-triazole precursors with chloroacetamide derivatives in ethanol under reflux (1–2 hours) to form sulfanyl intermediates .
- Cyclization : Using phosphorus oxychloride (POCl₃) at 120°C to cyclize intermediates into the 1,3,4-thiadiazole moiety, a critical step for structural integrity .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) . Key conditions: Maintain anhydrous environments during cyclization and monitor pH during condensation (optimal pH 8–9 using KOH) .
Q. How can the purity and structural integrity of this compound be verified?
Use a combination of analytical techniques:
- HPLC : Purity assessment with reverse-phase C18 columns (≥98% purity threshold) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiadiazole carbons at δ 160–170 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triazole-thiadiazole dihedral angles ~85°) .
Advanced Research Questions
Q. What strategies address low yield in the final cyclization step during synthesis?
Low yields (<40%) in cyclization often stem from:
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Conflicting activity data (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
- Assay conditions : Standardize ATP concentrations (1–10 mM) and incubation times (30–60 mins) to reduce variability .
- Compound stability : Perform stability tests in assay buffers (e.g., PBS pH 7.4) via LC-MS to detect degradation products .
- Cell line specificity : Validate target expression levels (e.g., Western blotting) before activity screening .
Q. What computational methods predict binding affinity to target enzymes, and how do they align with experimental data?
Combine:
- Molecular docking (AutoDock Vina) : Predict binding poses to ATP-binding pockets (e.g., kinase targets) with scoring functions (ΔG ≈ −9.5 kcal/mol) .
- Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- Free energy perturbation (FEP) : Quantify contributions of substituents (e.g., methoxy groups improve hydrophobic interactions by ~1.2 kcal/mol) .
Methodological Considerations for Data Contradictions
- Structural analogs : Compare activity of derivatives (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to identify pharmacophore requirements .
- Dose-response curves : Use 8-point dilution series (0.1–100 μM) to calculate robust IC₅₀ values and minimize outlier effects .
- Meta-analysis : Cross-reference data with PubChem BioAssay entries (AID 1259401) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
